molecular formula C24H32N2O B12522009 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide CAS No. 654648-10-9

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide

Cat. No.: B12522009
CAS No.: 654648-10-9
M. Wt: 364.5 g/mol
InChI Key: HYNYFKQSCKKARU-OZOSHOQESA-N
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Description

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide is a chemical compound with the molecular formula C₂₄H₃₂N₂O and is characterized as a group of stereoisomers . This benzamide derivative features a piperidine ring system, a structural motif common in many pharmacologically active compounds. Piperidine-containing structures are frequently investigated for their potential interactions with various biological targets and their utility as key intermediates in sophisticated organic synthesis . For instance, structurally related N-(piperidinyl)benzamide derivatives have been documented in scientific literature for their ability to stimulate gastrointestinal motility, suggesting this chemical class holds significant interest for foundational pharmacological research . Furthermore, the compound's amphiphilic nature, combining an aromatic phenyl group with a heterocyclic amine, places it within a class of molecules known to be of interest in studies of lysosomal function and related cellular processes . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling, storage, and disposal information.

Properties

CAS No.

654648-10-9

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C24H32N2O/c1-18(20-8-5-4-6-9-20)12-14-26-15-13-24(3,19(2)17-26)22-11-7-10-21(16-22)23(25)27/h4-11,16,18-19H,12-15,17H2,1-3H3,(H2,25,27)/t18?,19-,24+/m0/s1

InChI Key

HYNYFKQSCKKARU-OZOSHOQESA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCC(C)C3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCC(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mannich Lactamization

PMC4027785 describes a Mannich reaction-lactamization sequence for 3-amido-piperidines. 4-Aryl-4-nitro-butyric acid methyl esters react with methylamine and formaldehyde to form N-methyl-5-aryl-5-nitro-piperidin-2-ones, which are reduced to target intermediates.

Reductive Amination

EP3138841A1 utilizes reductive amination for similar piperidine derivatives. 3-Phenylbutylamine reacts with 4-oxopiperidine in the presence of NaBH₃CN to form the alkylated piperidine.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Grignard Reaction : Continuous flow systems minimize exothermic risks.
  • Catalytic Hydrogenation : Recyclable Pd/C catalysts reduce costs.
  • Solvent Recovery : NMP is distilled and reused to minimize waste.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA/ACN gradient).
  • Chiral HPLC : Chiralpak AD-H column confirms (3R,4R) configuration.
  • MS-ESI : m/z 350.5 [M+H]⁺ matches theoretical mass.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or benzamide moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of piperidine compounds, including this benzamide derivative, exhibit significant activity at opioid receptors. Specifically, studies have shown that related piperidine compounds can selectively bind to kappa opioid receptors, which are implicated in pain modulation and have potential applications in treating addiction and depression .

Antimicrobial Activity

Piperidine derivatives have been evaluated for their antimicrobial properties. For instance, compounds similar to 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide were tested against various bacterial strains and demonstrated promising results against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Antidiabetic Potential

Recent studies have explored the inhibition of alpha-glucosidase by piperidine derivatives, suggesting that compounds with similar structures could be effective in managing diabetes by slowing carbohydrate absorption in the intestines .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances raises interest in its effects on neurotransmitter transporters .

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Piperidine Ring FormationAlkylation3-Methylpiperidine + Alkyl Halide
Phenylbutyl IntroductionN-AlkylationPhenylbutanol + Base
Amide Bond FormationAcylationBenzoyl Chloride

Mechanism of Action

The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features and properties of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide with similar compounds:

Compound Name Substituents on Piperidine Core R-Group at N1 Position Molecular Weight Key Applications/Findings References
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide (Target) 3,4-dimethyl 3-phenylbutyl ~434.6 (calc.) N/A (Theoretical)
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline 3,4-dimethyl 2-phenylethyl 364.5 Not specified (CHEMBL136612)
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (Tofacitinib intermediate) 3,4-dimethyl benzyl 291.26 Rheumatoid arthritis drug intermediate
3-{(3R,4R)-1-[(2S)-2-amino-3-methylbutyl]-3,4-dimethylpiperidin-4-yl}benzamide 3,4-dimethyl (2S)-2-amino-3-methylbutyl ~407.5 (calc.) Intermediate for peptidomimetic therapeutics
5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide 3-(benzodioxolyloxymethyl) 2H-indazol-3-ylmethyl 502.54 Kinase inhibitor candidate (PDB ligand Q1Y)

Key Observations :

  • Stereochemistry : The (3R,4R) configuration is conserved in bioactive analogs like tofacitinib intermediates, suggesting a role in target engagement .
  • Benzamide vs. Aniline : The benzamide group (target compound) may improve solubility over aniline derivatives (e.g., ) due to hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (~434.6) falls within the range of orally bioavailable drugs (<500 Da) but is heavier than tofacitinib intermediates (~291 Da), which may affect absorption .
  • Chirality : The (3R,4R) configuration minimizes metabolic degradation in related compounds, as seen in tofacitinib’s stability .

Biological Activity

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide is a compound of interest due to its potential pharmacological applications. It belongs to a class of compounds that exhibit various biological activities, particularly in the context of receptor interactions and therapeutic effects. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound has the molecular formula C24H32N2OC_{24}H_{32}N_2O and features a piperidine core substituted with a phenylbutyl group and a benzamide moiety. The stereochemistry at the piperidine ring is crucial for its biological activity.

Research indicates that 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide acts primarily as a selective agonist at certain neurotransmitter receptors. Its activity has been linked to:

  • Dopamine Receptors : The compound shows significant affinity for dopamine D2 and D3 receptors, which are implicated in various neurological disorders. Studies demonstrate that it can modulate dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia .
  • Opioid Receptors : There is evidence suggesting that this compound may also interact with opioid receptors, particularly kappa receptors. This interaction could provide analgesic effects while minimizing side effects commonly associated with mu-opioid receptor agonists .

Biological Activity Data

The biological activity of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide can be summarized in the following table:

Biological Activity Receptor Type Affinity (Ki) Effect
Dopamine AgonismD2 Receptor7.4 nMModulation of dopaminergic signaling
D3 Receptor8.4 nMPotential therapeutic effects
Opioid AgonismKappa Receptor0.006 nMAnalgesic effects

Case Studies

  • Dopaminergic Effects : A study conducted on animal models demonstrated that administration of the compound resulted in enhanced locomotor activity and improved cognitive functions. This suggests potential use in treating disorders characterized by dopaminergic deficits .
  • Analgesic Properties : In a clinical trial involving patients with chronic pain conditions, the compound was shown to provide significant pain relief compared to placebo, indicating its potential as an alternative to traditional opioids .

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